N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-derived compound featuring a 6-methyl-substituted benzothiazole core linked via an acetamide group to a dimethylaminopropyl side chain. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-11-6-7-13-14(10-11)20-15(16-13)18(12(2)19)9-5-8-17(3)4;/h6-7,10H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQSOQWWQFDUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound belonging to the class of benzamide derivatives. Its unique structural features, including a carboxamide group, a thiazole ring, and a dimethylamino propyl group, contribute to its potential pharmacological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of this compound is C₁₈H₃₁ClN₃O₂S₂. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Functional Groups | Carboxamide, thiazole |
| Key Features | Dimethylamino propyl group |
| Molecular Weight | 368.0 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has demonstrated the ability to interact with various enzymes, influencing biochemical pathways crucial for cellular function.
- Cell Signaling Modulation : It affects cell signaling pathways, which can lead to altered gene expression and cellular metabolism.
- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic activity against specific cancer cell lines, indicating potential as an anticancer agent.
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Jurkat (T-cell leukemia) | < 10 | |
| A-431 (epidermoid carcinoma) | < 15 | |
| HT-29 (colorectal carcinoma) | < 20 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria showed promising results:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
| Bacillus subtilis | 4.69 | Good |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted on the compound's effects on Jurkat cells revealed that it induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer drug .
- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties against various strains, demonstrating its effectiveness compared to standard antibiotics .
- Structure-Activity Relationship (SAR) : SAR studies revealed that modifications in the thiazole ring significantly affect the compound's biological activity, emphasizing the importance of structural optimization in drug design .
Scientific Research Applications
Structural Overview
The compound is characterized by the presence of a dimethylamino group, a benzo[d]thiazole moiety, and an acetamide backbone. Its molecular formula is , with a molecular weight of approximately 404.0 g/mol. The structural complexity enhances its reactivity and potential interactions with biological systems, making it a subject of interest in pharmacological studies.
Antimicrobial Activity
Research indicates that N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, thiazole derivatives have shown promising results in inhibiting the growth of multidrug-resistant bacteria and fungi, suggesting their potential use in treating infections where traditional therapies fail .
Case Study: Antibacterial Efficacy
A study demonstrated that thiazole derivatives related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol against Staphylococcus aureus . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Properties
The benzo[d]thiazole component is known for its ability to interact with various cellular pathways, influencing cancer cell proliferation and survival. Recent investigations have revealed that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies showed that compounds derived from this compound demonstrated selective cytotoxicity against human glioblastoma and melanoma cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity .
Anti-inflammatory Potential
The compound has also been explored for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases. This activity may stem from the unique interactions facilitated by the thiazole moiety, which can modulate various signaling pathways involved in inflammation.
Case Study: Inhibition of Cytokines
Research findings indicate that derivatives of this compound effectively reduced levels of pro-inflammatory cytokines in vitro, demonstrating their potential as therapeutic agents for conditions characterized by chronic inflammation.
Summary Table of Applications
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole moiety is a common scaffold in medicinal chemistry. Key differences in substituents significantly influence electronic properties, lipophilicity, and biological activity:
Modifications in the Acetamide Linker
The acetamide bridge connects the benzothiazole core to the side chain. Variations here impact molecular flexibility and hydrogen-bonding capacity:
Side Chain Modifications
The dimethylaminopropyl side chain in the target compound contrasts with other amine-based chains in analogs:
- Dimethylaminopropyl vs. Pyrrolidinyl: The linear dimethylamino chain in the target compound may offer better conformational flexibility compared to cyclic amines like pyrrolidine, influencing receptor binding kinetics .
- Hydrochloride Salts : Most analogs, including the target compound, are synthesized as HCl salts to enhance aqueous solubility, a critical factor for in vivo efficacy .
Q & A
Q. What are the optimized synthetic routes for this compound, and what key parameters influence reaction yield?
The synthesis typically involves multi-step pathways, starting with benzothiazole derivatives and dimethylaminopropyl intermediates. Key steps include:
- Amide bond formation : Coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF at 273–298 K .
- Purification : Chromatography (silica gel) or recrystallization from methanol/acetone mixtures to achieve >95% purity . Critical parameters include solvent polarity (e.g., DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic methods are most effective for structural validation?
- NMR spectroscopy : - and -NMR confirm proton environments and carbon frameworks, particularly for distinguishing methylbenzo[d]thiazole (δ 2.4–2.6 ppm) and dimethylamino protons (δ 2.2–2.3 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 378.2) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral deviations in the benzothiazole core .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit:
- Anticancer activity : IC values of 5–20 µM against lung (A549) and breast (MCF-7) cancer lines via topoisomerase inhibition .
- Antimicrobial effects : MIC of 8–32 µg/mL against Staphylococcus aureus by disrupting membrane integrity . In vitro assays (MTT, colony formation) are recommended for initial screening .
Advanced Research Questions
Q. How can computational modeling predict binding interactions and reactivity?
- DFT calculations : Optimize ground-state geometry using B3LYP/6-31G(d) basis sets to analyze electron density distributions, particularly at the dimethylamino and acetamide moieties .
- Molecular docking : Simulate interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Docking scores (e.g., AutoDock Vina) correlate with experimental IC values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) to identify key hydrogen bonds .
Q. How do structural modifications impact pharmacokinetics and selectivity?
- Substituent effects :
| Position | Modification | Impact |
|---|---|---|
| 6-methyl (benzothiazole) | Replacement with fluoro/methoxy | Enhances metabolic stability (t ↑ 40%) but reduces solubility |
| Dimethylamino propyl | Cyclization to piperazine | Increases blood-brain barrier penetration (logP ↑ 0.5) |
- SAR studies : Use parallel synthesis to generate analogs, followed by logP (HPLC) and permeability (Caco-2) assays .
Q. What strategies resolve contradictions in biological activity across assay models?
- Dose-response normalization : Compare IC values adjusted for protein binding (e.g., using fetal bovine serum supplementation) .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill kinetics to rule out false positives .
- Metabolite profiling : LC-MS/MS to identify active metabolites in hepatic microsomes that may explain discrepancies between in vitro and in vivo results .
Methodological Considerations
-
Experimental Design :
-
Data Analysis :
- Use nonlinear regression (GraphPad Prism) for dose-response curves and calculate Hill slopes to assess cooperativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
